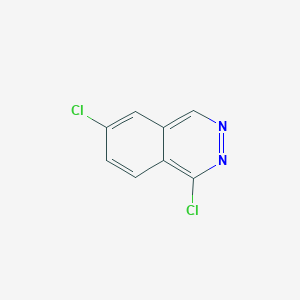

1,6-Dichlorophthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6-dichlorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAZDQHYBIRAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=NC=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558892 | |

| Record name | 1,6-Dichlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124556-78-1 | |

| Record name | 1,6-Dichlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,6 Dichlorophthalazine and Precursors

Strategies for Phthalazine (B143731) Ring Construction from Substituted Benzoic Acids and Anhydrides

The foundational step in the synthesis of 1,6-dichlorophthalazine is the formation of the bicyclic phthalazine framework. This is typically achieved by utilizing appropriately substituted benzoic acid derivatives or phthalic anhydrides, which already contain a chloro substituent at the desired position, ensuring the final product's correct regiochemistry.

Cyclocondensation Reactions with Hydrazine (B178648) and Derivatives

A prevalent and classical method for constructing the phthalazine ring is through the cyclocondensation of a substituted phthalic anhydride (B1165640) with hydrazine or its derivatives. longdom.org To synthesize a 6-chlorinated phthalazine precursor, the reaction commences with 4-chlorophthalic anhydride. wikipedia.org

The reaction of 4-chlorophthalic anhydride with hydrazine hydrate (B1144303) leads to the formation of 6-chlorophthalazin-1,4-dione. This intermediate can then be further modified. A key transformation is the conversion of the phthalazinone to the target this compound.

Table 1: Cyclocondensation of 4-Chlorophthalic Anhydride with Hydrazine

| Reactant 1 | Reactant 2 | Product | Notes |

| 4-Chlorophthalic Anhydride | Hydrazine Hydrate | 6-Chlorophthalazin-1,4-dione | A foundational step for introducing the 6-chloro substituent. |

Alternatively, o-acylbenzoic acids can react with hydrazine derivatives to yield phthalazinones. bu.edu.eg For instance, a substituted 2-acylbenzoic acid can undergo cyclization with hydrazine to form the corresponding phthalazinone. bu.edu.eg

Friedel-Crafts Acylation and Subsequent Cyclization Approaches

Friedel-Crafts acylation offers another strategic route to the necessary precursors for phthalazine synthesis. nih.gov This reaction can be employed to introduce an acyl group onto a substituted benzene (B151609) ring, which can then be further manipulated and cyclized. For the synthesis of a 6-chlorinated phthalazine, one could envision a Friedel-Crafts acylation of a chlorinated aromatic compound with a suitable reagent to generate a 2-aroyl-4-chlorobenzoic acid derivative.

This intermediate, possessing the critical chloro-substituent and the ortho-acyl group, can then undergo cyclocondensation with hydrazine to form the 6-chlorophthalazinone ring system. The reaction conditions for Friedel-Crafts acylation typically involve a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acylating agent like an acid anhydride or acyl chloride. nih.gov

Selective Chlorination Protocols for Phthalazinones

A crucial step in the synthesis of this compound is the conversion of a phthalazinone precursor into the corresponding dichloro derivative. This transformation is typically achieved through the use of powerful chlorinating agents.

Application of Phosphorus Oxychloride and Related Reagents

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of lactam functionalities, such as those found in phthalazinones. The reaction involves the conversion of the keto group of the phthalazinone into a chloro substituent. To obtain this compound, the starting material would be 6-chlorophthalazin-1(2H)-one.

The reaction is typically carried out by heating the 6-chlorophthalazin-1(2H)-one in an excess of phosphorus oxychloride. The use of phosphorus pentachloride (PCl₅) in conjunction with POCl₃ can also be employed to facilitate this transformation.

Table 2: Chlorination of 6-Chlorophthalazin-1(2H)-one

| Starting Material | Reagent | Product |

| 6-Chlorophthalazin-1(2H)-one | Phosphorus Oxychloride (POCl₃) | This compound |

Mechanistic Considerations of Halogenation Pathways

The chlorination of a phthalazinone with phosphorus oxychloride proceeds through the conversion of the amide (lactam) functionality into a chloro-imminium intermediate. The oxygen atom of the carbonyl group attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate (B84403) ester intermediate. Subsequent elimination and attack by a chloride ion results in the formation of the 1-chlorophthalazine (B19308) derivative. The presence of the chloro substituent at the 6-position is crucial and is carried through from the starting material, 4-chlorophthalic anhydride. The mechanism relies on the nucleophilicity of the carbonyl oxygen and the powerful electrophilic nature of the phosphorus reagent.

Multi-Component Reactions (MCRs) in Phthalazine Synthesis

Multi-component reactions (MCRs) represent a modern and efficient approach to the synthesis of complex molecules, including phthalazine derivatives. longdom.org These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants.

While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs can be applied to the synthesis of highly substituted phthalazines. For example, a one-pot reaction involving a substituted phthalic anhydride, hydrazine, an aldehyde, and a source of cyanide could potentially be designed to generate complex phthalazine structures. The development of an MCR for this compound would likely involve the use of 4-chlorophthalic anhydride as a key building block to introduce the chloro substituent at the 6-position. Further research in this area could lead to more streamlined and atom-economical syntheses of this important compound.

Modern Synthetic Enhancements

Recent advancements in synthetic organic chemistry have provided innovative methodologies for the synthesis of this compound and its precursors. These modern techniques, including microwave-assisted synthesis, solid-phase methods, and novel catalytic approaches, offer significant advantages over traditional synthetic routes, such as improved reaction efficiency, higher yields, reduced reaction times, and enhanced purity of the final products.

Microwave-Assisted Synthesis of Dichlorophthalazines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. peptide.comnih.gov This technique utilizes microwave irradiation to heat reaction mixtures, which can dramatically reduce reaction times from hours or days to mere minutes and often leads to higher product yields. peptide.compeptide.com In the context of dichlorophthalazine synthesis, microwave irradiation has been successfully employed to produce chlorophthalazine derivatives through environmentally friendly protocols. peptide.commdpi.orgresearchgate.net

The synthesis of various phthalazine derivatives has been achieved by subjecting chlorophthalazine to microwave irradiation in the presence of reagents like hydrazine derivatives, amines, and active methylene (B1212753) compounds. mdpi.orgresearchgate.net This method not only accelerates the reaction rate but also enhances the efficiency of the synthesis. peptide.com Studies comparing microwave-assisted methods with conventional heating have consistently demonstrated the superiority of the former in terms of both reaction time and yield. mdpi.orgresearchgate.net For instance, reactions that might take several hours under conventional reflux can be completed in minutes under controlled microwave conditions, with a notable increase in the percentage yield of the desired product. mdpi.orglibretexts.org

The controlled application of microwave energy allows for precise temperature control, leading to cleaner reactions with fewer byproducts and enhanced yields. peptide.com This green chemistry approach offers a significant improvement over traditional methods, providing a rapid and efficient pathway to various phthalazine derivatives. peptide.commdpi.org

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Minutes | High to Excellent | Accelerated reaction rate, Reduced reaction time, Increased efficiency, Milder reaction conditions, Higher purity |

| Conventional Heating | Hours to Days | Moderate to Good | Established and widely understood methodology |

Solid-Phase Synthesis Techniques for Dichlorophthalazine Scaffolds

Solid-phase synthesis (SPS) is a technique in which molecules are covalently bound to an insoluble polymer support and synthesized in a stepwise manner. peptide.com This methodology simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing of the resin. mdpi.org While originally developed for peptide synthesis by R. Bruce Merrifield, SPS has been extended to the synthesis of a wide variety of small organic molecules and heterocyclic scaffolds. peptide.comlongdom.org

In the context of phthalazine chemistry, solid-phase techniques have been utilized to generate libraries of phthalazine derivatives. A notable application involves the use of resin-bound chlorophthalazines as key intermediates. nih.gov In this approach, a dichlorophthalazine, such as 1,4-dichlorophthalazine (B42487), is reacted with a secondary amine resin through a nucleophilic aromatic substitution reaction. nih.govnih.gov The resulting resin-bound chlorophthalazine can then be further functionalized. For example, cyclization with various hydrazides or sodium azide (B81097) can yield resin-bound peptide.comlongdom.orgyoutube.comtriazolo[3,4-a]phthalazines and tetrazolo[5,1-a]phthalazines, respectively. nih.gov

The use of a solid support, such as the Merrifield resin (chloromethylated polystyrene), allows for the efficient construction of complex molecules. longdom.org The initial substrate can be anchored to the resin, and subsequent chemical transformations can be carried out. peptide.com After the synthesis is complete, the target molecule is cleaved from the resin. longdom.org Modern advancements in linker technology, including "traceless" linkers, allow for the release of the final product without any residual atoms from the linker, providing a clean and efficient route to the desired compounds. youtube.com This approach is highly amenable to the creation of combinatorial libraries for drug discovery and other applications. mdpi.org

| Technique/Component | Description | Relevance to Dichlorophthalazine Scaffolds |

|---|---|---|

| Solid-Phase Synthesis (SPS) | Synthesis of molecules on an insoluble polymer support, allowing for easy purification. | Enables the generation of libraries of phthalazine derivatives for screening. |

| Merrifield Resin | A common solid support consisting of chloromethylated polystyrene. | Can be used to anchor precursors for the synthesis of phthalazine scaffolds. |

| Resin-Bound Chlorophthalazine | A key intermediate where a chlorophthalazine is attached to a polymer resin. | Serves as a versatile platform for further functionalization to create diverse phthalazine derivatives. nih.gov |

| Traceless Linker | A linker that allows for the cleavage of the final product from the resin without leaving any residual atoms. youtube.com | Provides a clean synthetic route to the target dichlorophthalazine-derived molecules. |

Catalytic Approaches in Phthalazine Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling efficient and selective transformations. Various catalytic systems have been developed for the synthesis of phthalazines and their precursors, offering advantages in terms of yield, selectivity, and reaction conditions. researchgate.net

Palladium-catalyzed reactions are particularly prominent in the synthesis of phthalazinones, which are direct precursors to dichlorophthalazines. nih.gov For instance, a microwave-assisted, palladium-catalyzed synthesis of phthalazinones has been developed using o-bromoarylaldehydes, molybdenum hexacarbonyl (as a carbon monoxide source), and arylhydrazines. longdom.orgnih.gov This method avoids the use of toxic carbon monoxide gas. longdom.org Another palladium-catalyzed, one-pot synthesis utilizes 2-halomethyl benzoates, paraformaldehyde, and aryl hydrazines to produce a variety of substituted phthalazinones in good yields. peptide.com

Lewis acid catalysis has also been effectively employed in phthalazine synthesis. One-pot strategies starting from aromatic aldehydes can produce phthalazines and pyridazino-aromatics in good to excellent yields. youtube.com These reactions can be followed by a bidentate Lewis acid-catalyzed inverse electron-demand Diels-Alder (IEDDA) reaction. youtube.com Phthalazine itself can be unreactive in IEDDA reactions, but its reactivity can be enhanced through activation by a Lewis acid catalyst, such as dimethyl-9,10-diboraanthracene, which lowers the energy of the LUMO of the phthalazine. Other Lewis acids, like Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), have been used to catalyze the one-pot, four-component condensation reaction of phthalimide, hydrazine hydrate, aromatic aldehydes, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form 1H-pyrazolo[1,2-b]phthalazin-5,10-dione derivatives. researchgate.net

Furthermore, solid acid catalysts provide a green and reusable option for phthalazine synthesis. For example, dodecylphosphonic acid (DPA) has been used as a reusable heterogeneous solid acid catalyst for the one-pot, three-component condensation of aromatic aldehydes, 1,3-dicarbonyl compounds, and phthalhydrazide (B32825) under solvent-free conditions. researchgate.net

| Catalyst Type | Example Catalyst | Reaction Type | Key Features |

|---|---|---|---|

| Palladium Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Cycloaminocarbonylation | Microwave-assisted, avoids toxic CO gas. longdom.orgnih.gov |

| Lewis Acid | Bidentate Lewis Acids (e.g., dimethyl-9,10-diboraanthracene) | Inverse Electron-Demand Diels-Alder (IEDDA) | Activates phthalazine for cycloaddition reactions. youtube.com |

| Lewis Acid | Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) | Multi-component Condensation | Efficient one-pot synthesis of fused phthalazine derivatives. researchgate.net |

| Solid Acid Catalyst | Dodecylphosphonic Acid (DPA) | Multi-component Condensation | Reusable, solvent-free conditions, environmentally friendly. researchgate.net |

In-depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data

A comprehensive review of available scientific literature reveals a significant scarcity of specific research data concerning the chemical reactivity and transformation mechanisms of this compound. While the broader class of dichlorinated phthalazines has been explored, the vast majority of published studies focus on the 1,4-dichloro isomer due to its utility in the synthesis of fused heterocyclic systems like triazolophthalazines.

Consequently, detailed, peer-reviewed findings on the specific reactions of this compound, as outlined in the requested article structure, are not sufficiently available to generate a scientifically accurate and thorough article. Information regarding its behavior in Nucleophilic Aromatic Substitution (SNAr) reactions with various nucleophiles and in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings is not documented in the accessible literature.

To provide an accurate and authoritative article that strictly adheres to validated scientific findings, specific examples, reaction conditions, and product characterizations are necessary. Using data from the more common 1,4-dichlorophthalazine isomer would be scientifically inaccurate, as the differing positions of the chlorine atoms fundamentally alter the electronic properties and steric environment of the molecule, leading to different reactivity and regioselectivity.

Therefore, due to the lack of specific published data for this compound corresponding to the required sections on its chemical transformations, this article cannot be generated at this time. Further experimental research is required to elucidate the specific chemical behaviors of this particular isomer.

Chemical Reactivity and Transformation Mechanisms of Dichlorophthalazines

Transition Metal-Catalyzed Cross-Coupling Reactions

Other Cross-Coupling Methods (e.g., Hiyama, Kumada, Stille)

While Suzuki coupling is frequently employed for modifying dichlorophthalazine scaffolds, other palladium-catalyzed cross-coupling reactions such as Hiyama, Kumada, and Stille couplings offer alternative strategies for carbon-carbon bond formation. wikipedia.orgwikipedia.orgorganic-chemistry.org These methods utilize different organometallic reagents and present distinct advantages regarding substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.orgjk-sci.com

The Hiyama coupling employs organosilanes as the organometallic partner, which are activated by a fluoride (B91410) source or base. wikipedia.orgorganic-chemistry.org Organosilanes are known for their low toxicity and stability, making them attractive reagents in organic synthesis. organic-chemistry.orgnih.gov The catalytic cycle generally involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the activated organosilane, and concludes with reductive elimination to yield the coupled product. wikipedia.org

The Kumada coupling , one of the earliest developed cross-coupling methods, utilizes Grignard reagents (organomagnesium halides). wikipedia.orgorganic-chemistry.org This reaction is powerful for forming C-C bonds with a variety of aryl and vinyl halides, typically using nickel or palladium catalysts. wikipedia.org However, the high reactivity and basicity of Grignard reagents can limit the functional group tolerance of the reaction, as they are incompatible with acidic protons and certain electrophilic groups. nrochemistry.com

The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups, including esters, ketones, and nitro groups. jk-sci.comwikipedia.org The primary drawback is the toxicity of tin compounds and the challenge of removing tin-containing byproducts from the final product. organic-chemistry.orgwikipedia.org

| Coupling Method | Organometallic Reagent | Typical Catalyst | Key Features |

|---|---|---|---|

| Hiyama | Organosilane (R-SiR'₃) | Palladium | Low toxicity of reagents; requires fluoride or base activation. wikipedia.orgorganic-chemistry.org |

| Kumada | Grignard Reagent (R-MgX) | Nickel or Palladium | High reactivity; low cost of reagents; limited functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Stille | Organostannane (R-SnR'₃) | Palladium | Excellent functional group tolerance; stable reagents; toxicity of tin byproducts. jk-sci.comwikipedia.org |

Ring Closure Reactions Involving Dichlorophthalazine Moieties

The 1,6-dichlorophthalazine scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The two reactive chlorine atoms serve as handles for annulation reactions, where new rings are constructed onto the phthalazine (B143731) core. These transformations typically proceed via a sequence of nucleophilic substitution followed by an intramolecular cyclization step, leading to a diverse array of polycyclic aromatic compounds. mdpi.com

Formation of Fused Heterocyclic Systems (e.g., Triazolophthalazines, Pyrazolophthalazines, Tetrazolophthalazines, Indazolophthalazines)

A primary application of dichlorophthalazines in medicinal chemistry is their conversion into fused heterocyclic systems, which often exhibit significant biological activity. acs.org This is commonly achieved by reacting this compound with binucleophilic reagents.

Triazolophthalazines: The synthesis of acs.orgharvard.edunih.govtriazolo[3,4-a]phthalazine derivatives can be accomplished by reacting a dichlorophthalazine with an appropriate acylhydrazide. For instance, the reaction between 1,4-dichlorophthalazine (B42487) and acetic hydrazide in n-butanol leads to the formation of 6-chloro-3-methyl- acs.orgharvard.edunih.govtriazolo[3,4-a]phthalazine. acs.org This process involves an initial nucleophilic aromatic substitution where the hydrazide displaces one of the chlorine atoms, followed by an intramolecular cyclization with the loss of water to form the fused triazole ring. A similar pathway can be envisioned for the 1,6-dichloro isomer.

Pyrazolophthalazines and Indazolophthalazines: The construction of fused pyrazole (B372694) rings follows a similar logic, often utilizing hydrazine (B178648) or substituted hydrazines as the binucleophile. These reactions can lead to the formation of pyrazolo[1,2-b]phthalazine structures, which are of interest for their biological properties. nih.gov The synthesis of indazolophthalazines can be achieved through multi-component reactions involving phthalhydrazide (B32825) (derived from phthalazine precursors), an aldehyde, and an active methylene (B1212753) compound. nih.gov

Tetrazolophthalazines: The tetrazole ring can be fused to the phthalazine core by reacting a chlorophthalazine derivative with an azide (B81097) source, such as sodium azide. The reaction typically begins with the substitution of a chlorine atom by the azide group, followed by an intramolecular cyclization of the resulting azidophthalazine to form the stable, fused tetrazole ring.

| Starting Material | Reagent | Fused Heterocyclic System | General Reaction Type |

|---|---|---|---|

| This compound | Acylhydrazide (R-CONHNH₂) | Triazolophthalazine | Nucleophilic Substitution / Intramolecular Cyclization |

| This compound | Hydrazine (H₂NNH₂) | Pyrazolophthalazine | Nucleophilic Substitution / Intramolecular Cyclization |

| This compound | Sodium Azide (NaN₃) | Tetrazolophthalazine | Nucleophilic Substitution / Intramolecular Cyclization |

| Phthalhydrazide (from Dichlorophthalazine) | Aldehyde + Malononitrile (B47326) | Indazolophthalazine | Multi-component Condensation/Cyclization nih.gov |

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a powerful strategy for constructing complex polycyclic systems from suitably functionalized this compound derivatives. This approach involves first installing a side chain onto the phthalazine core, typically via nucleophilic substitution or cross-coupling at one of the chloro positions. This side chain is designed to contain a reactive functional group that can subsequently participate in a ring-forming reaction with another part of the molecule.

For example, a substituent containing a terminal nucleophile (such as an amine or alcohol) could be introduced at the C-1 position. A subsequent intramolecular nucleophilic attack from this side chain onto the C-8a position (a common site for cyclization in related systems) or another electrophilic site would result in the formation of a new ring fused to the phthalazine system. rsc.org These cyclizations can be promoted by heat or by acid/base catalysis, depending on the nature of the reacting groups. Such pathways enable the synthesis of diverse and sterically defined structures that would be difficult to access through intermolecular reactions alone. rsc.org

Electrophilic Aromatic Substitution on the Dichlorophthalazine Core

Electrophilic aromatic substitution (SEAr) is a class of reactions used to functionalize aromatic rings. youtube.com However, the feasibility of these reactions is highly dependent on the electron density of the aromatic system. youtube.com Substituents already present on the ring play a critical role in directing the position of the incoming electrophile and in modulating the reaction rate. studysmarter.co.ukmasterorganicchemistry.com

The this compound core is generally considered to be highly deactivated towards electrophilic aromatic substitution. This deactivation arises from two main factors:

The Phthalazine Nucleus: The presence of two electronegative nitrogen atoms in the heterocyclic ring withdraws electron density from the entire aromatic system through inductive and resonance effects. This inherently makes the phthalazine ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). youtube.com

Chloro Substituents: The two chlorine atoms are deactivating groups. libretexts.org They withdraw electron density from the benzene portion of the molecule through their strong inductive effect, further reducing its nucleophilicity. youtube.comlibretexts.org

Due to this pronounced electronic deactivation, standard electrophilic aromatic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation are generally unfavorable on the this compound core. The harsh conditions often required for such reactions on deactivated rings would likely lead to degradation or undesired side reactions rather than selective substitution. Consequently, the functionalization of the this compound core is almost exclusively achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions at the carbon-chlorine bonds.

Derivatization and Structural Diversity of Phthalazine Analogues from 1,6 Dichlorophthalazine

Synthesis of Monosubstituted and Disubstituted Phthalazine (B143731) Derivatives

The derivatization of 1,6-dichlorophthalazine primarily proceeds via nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms exhibit distinct reactivity due to the electronic influence of the heterocyclic nitrogen atoms. The chlorine at the C1 position is part of the electron-deficient pyridazine (B1198779) ring and is directly activated by the adjacent nitrogen atom, making it significantly more susceptible to nucleophilic attack than the chlorine at the C6 position on the carbocyclic ring.

This reactivity difference allows for the selective synthesis of monosubstituted derivatives by carefully controlling reaction conditions, such as temperature and stoichiometry. Typically, reaction with one equivalent of a nucleophile (e.g., an amine, alkoxide, or thiolate) at lower temperatures will result in preferential substitution at the C1 position. Subsequent reaction of the resulting 1-substituted-6-chlorophthalazine with a second, different nucleophile, often under more forcing conditions, yields disubstituted phthalazine derivatives. nih.gov This sequential approach is fundamental to creating asymmetrical products. If a symmetrical disubstituted product is desired, an excess of the nucleophile and higher temperatures can be employed to replace both chlorine atoms in a single step.

The table below illustrates the sequential synthesis of phthalazine derivatives from this compound.

| Step | Starting Material | Nucleophile (Nu-H) | Typical Conditions | Product |

| 1 | This compound | R¹-NH₂ (Primary/Secondary Amine) | 1 equiv., Base (e.g., Et₃N), Solvent (e.g., Dioxane), Room Temp. | 1-(R¹-amino)-6-chlorophthalazine |

| 2 | 1-(R¹-amino)-6-chlorophthalazine | R²-OH (Alcohol/Phenol) | 1 equiv., Strong Base (e.g., NaH), Solvent (e.g., DMF), Heat | 1-(R¹-amino)-6-(R²-oxy)phthalazine |

| 1 | This compound | R¹-SH (Thiol) | 1 equiv., Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat | 1-(R¹-thio)-6-chlorophthalazine |

| 2 | 1-(R¹-thio)-6-chlorophthalazine | R²-B(OH)₂ (Boronic Acid) | Pd Catalyst, Base, Solvent (e.g., Toluene), Heat (Suzuki Coupling) | 1-(R¹-thio)-6-(R²-aryl)phthalazine |

Generation of Complex Fused Polycyclic Systems

The this compound scaffold serves as an excellent platform for constructing more complex, fused polycyclic systems. This is typically achieved by reacting it with bifunctional nucleophiles, where an initial intermolecular SNAr reaction is followed by a subsequent intramolecular cyclization.

A prominent example of this strategy is the synthesis of triazolo[3,4-a]phthalazine derivatives. jocpr.com The process begins with the reaction of this compound with a hydrazine (B178648) derivative, such as formic hydrazide or benzohydrazide. jocpr.com The initial nucleophilic attack occurs at the more reactive C1 position to form a 1-hydrazinyl-6-chlorophthalazine intermediate. Upon heating, the terminal nitrogen of the hydrazinyl moiety acts as an intramolecular nucleophile, attacking the C6 position and displacing the second chlorine atom to form the fused triazole ring. longdom.org This annulation strategy can be extended to other bifunctional reagents to create a variety of fused heterocyclic systems with diverse pharmacological potential. nih.govnih.gov

The following table outlines examples of generating fused polycyclic systems.

| Starting Material | Bifunctional Reagent | Intermediate | Resulting Fused System |

| This compound | Hydrazine Hydrate (B1144303) | 1-Hydrazinyl-6-chlorophthalazine | Chloro- semanticscholar.orgnih.govnih.govtriazolo[3,4-a]phthalazine |

| This compound | 2-Aminophenol | 1-(2-Hydroxyphenylamino)-6-chlorophthalazine | Chloro-benzoxazino[4,3-b]phthalazine |

| This compound | 1,2-Ethanedithiol | 1-(2-Mercaptoethylthio)-6-chlorophthalazine | Chloro-dihydro- semanticscholar.orgnih.govdithiino[2,3-c]phthalazine |

Design Principles for Libraries of Phthalazine-Based Compounds

Combinatorial chemistry is a powerful tool in drug discovery for generating large numbers of diverse compounds for high-throughput screening. nih.gov this compound is an ideal scaffold for such libraries due to its two distinct and orthogonally reactive chlorine atoms, which serve as anchor points for introducing molecular diversity.

The design of a phthalazine-based compound library begins with the core scaffold, which is selected to provide a rigid framework that positions substituents in a defined three-dimensional space. The key principle is to utilize the differential reactivity of the C1 and C6 positions to systematically introduce a wide variety of chemical building blocks. A common strategy involves a two-step synthetic sequence:

First Point of Diversity (R¹): The more reactive C1 position is reacted with a first set of building blocks (e.g., a collection of diverse amines or alcohols) under mild conditions.

Second Point of Diversity (R²): The resulting library of monosubstituted 6-chloro-phthalazines is then subjected to a second reaction, often a more robust one like a palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination), to introduce a second set of building blocks at the C6 position.

This approach allows for the exponential generation of a large library of unique compounds from a smaller set of starting materials. The choice of building blocks is often guided by the biological target, aiming to explore key interactions such as hydrogen bonding, hydrophobic interactions, or salt bridges to establish a structure-activity relationship (SAR). researchgate.net

The table below outlines a design principle for a hypothetical compound library.

| Library Design Stage | Reaction | Building Block Set | Number of Reagents | Resulting Compounds |

| Scaffold | - | This compound | 1 | 1 |

| Stage 1 (R¹) | Nucleophilic Substitution at C1 | Primary and Secondary Amines | 100 | 100 unique 1-amino-6-chlorophthalazines |

| Stage 2 (R²) | Suzuki Coupling at C6 | Aryl and Heteroaryl Boronic Acids | 100 | 10,000 unique 1-amino-6-arylphthalazines |

Structure-Reactivity Relationship Studies in Dichlorophthalazine Derivatization

The reactivity of this compound in derivatization reactions is governed by the principles of the nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.com This mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Addition Step (Rate-Determining): A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C1 or C6). This forms a tetrahedral Meisenheimer intermediate, where the negative charge is delocalized across the aromatic system. This step is generally the rate-determining step of the reaction. unab.clresearchgate.net

Elimination Step (Fast): The aromaticity is restored by the expulsion of the chloride leaving group from the intermediate.

The structure of this compound inherently dictates the relative reactivity of its two chloro-substituents.

Reactivity of C1: The carbon at position 1 is part of the diazine ring. The powerful electron-withdrawing inductive and mesomeric effects of the two nitrogen atoms significantly reduce the electron density at this position, making it highly electrophilic and activating it for nucleophilic attack. The resulting Meisenheimer intermediate is effectively stabilized by delocalization of the negative charge onto the electronegative nitrogen atoms.

Reactivity of C6: The carbon at position 6 is part of the fused benzene (B151609) ring. While it experiences some electron withdrawal from the fused heterocyclic system, the effect is considerably weaker than at C1. Consequently, C6 is less electrophilic, and the intermediate formed upon attack at this position is less stabilized.

Kinetic studies on related dichlorinated aza-heterocyclic systems confirm that the rate of substitution is highly dependent on the stability of the Meisenheimer intermediate. researchgate.net Factors that stabilize this intermediate, such as strong electron-withdrawing groups and a nucleophile's ability to donate electrons, will increase the reaction rate. ucl.ac.uk Therefore, a significant rate difference is expected between substitution at C1 and C6, allowing for the selective functionalization described in section 4.1.

| Position | Electronic Influence | Electrophilicity | Intermediate Stability | Predicted Reactivity |

| C1 | Strong electron withdrawal from adjacent and para nitrogen atoms | High | High (charge delocalized onto N atoms) | High |

| C6 | Weaker electron withdrawal from the fused diazine ring system | Moderate | Moderate | Low |

Computational and Theoretical Investigations of 1,6 Dichlorophthalazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,6-Dichlorophthalazine that arise from its electron distribution. These methods model the molecule at the subatomic level to predict its behavior.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to optimize the molecular structure. niscair.res.in These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals a planar phthalazine (B143731) ring system due to its aromatic character. The chlorine atoms at the 1 and 6 positions are predicted to lie in the plane of the bicyclic system. DFT studies for related phthalazine derivatives have been instrumental in understanding how substituents influence the geometry and electronic properties of the core structure. ias.ac.in For this compound, these calculations would elucidate the electronic effects of the chloro-substituents on the aromatic system.

Interactive Table: Predicted Ground State Geometrical Parameters for this compound (Illustrative) This data is representative of typical DFT calculation outputs for similar molecules, as specific literature values for this compound are not available.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C1 | Cl | - | 1.74 Å |

| Bond Length | C6 | Cl | - | 1.73 Å |

| Bond Length | N2 | N3 | - | 1.39 Å |

| Bond Angle | N2 | C1 | C8a | 123.5° |

| Bond Angle | C5 | C6 | C7 | 120.1° |

| Dihedral Angle | C4a | C8a | C1 | N2 |

Ab Initio and Semi-Empirical Methods for Excited State Properties

While DFT is excellent for ground states, understanding the behavior of this compound upon absorption of light requires the study of its electronic excited states. Time-Dependent DFT (TD-DFT) is a common approach for this. niscair.res.in Additionally, ab initio methods, which are highly accurate but computationally intensive, and semi-empirical methods, which are faster and suitable for larger systems, can provide valuable information. osti.gov

These calculations can predict the energies of electronic transitions, which correspond to the absorption of light in the UV-visible spectrum. For phthalazine derivatives, such studies help in understanding their photophysical properties. The calculations would identify the nature of the lowest energy electronic transitions, for instance, whether they are π-π* or n-π* transitions, which is crucial for applications in materials science and photochemistry.

Molecular Dynamics and Conformational Analysis

While the phthalazine core is rigid, the molecule is not entirely static. Molecular dynamics (MD) simulations can be employed to study the motion of the atoms over time, providing insights into the molecule's flexibility and interactions with its environment, such as a solvent or a biological receptor. osti.gov For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding intermolecular interactions.

Theoretical Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can generate predicted spectra that aid in the analysis of experimental data.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus. Comparing theoretical and experimental spectra can confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of the molecule can be calculated using DFT. niscair.res.in These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational modes can be visualized, allowing for a detailed assignment of the experimental spectral bands to specific atomic motions, such as C-Cl stretches or ring deformations.

UV-Visible Spectroscopy: As mentioned in section 5.1.2, TD-DFT calculations can predict the electronic absorption wavelengths (λmax), which are the key features of a UV-visible spectrum. nih.gov

Interactive Table: Illustrative Predicted Spectroscopic Data for this compound This data is representative and intended to illustrate the output of such theoretical predictions.

| Spectroscopy Type | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift C1 | ~155 ppm |

| ¹³C NMR | Chemical Shift C6 | ~135 ppm |

| IR | Vibrational Frequency (C-Cl stretch) | ~700-750 cm⁻¹ |

| UV-Vis | λmax (π-π* transition) | ~310 nm |

Computational Modeling of Reaction Pathways and Transition States

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound, computational modeling can be used to map out the energy landscape of a reaction, identifying the low-energy pathways from reactants to products. This involves locating and characterizing the transition states, which are the energy maxima along the reaction coordinate.

For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, DFT calculations have been used to understand the site-selectivity. ias.ac.innih.govacs.org These studies can calculate the activation energies for the oxidative addition of a palladium catalyst to the C1-Cl versus the C6-Cl bond. Such calculations help in rationalizing why a reaction may occur preferentially at one position over the other, providing predictive power for synthetic chemists. The 'distortion-interaction' model is one such DFT approach used to predict the most favorable position for oxidative addition. ias.ac.inacs.org

In Silico Screening and Drug-Like Profile Assessments

Given that many phthalazine derivatives exhibit pharmacological activity, in silico methods are widely used to assess the drug-like potential of new compounds like this compound. rsc.orgresearchgate.net These computational tools can predict various properties relevant to a molecule's journey through the body.

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be estimated using various software packages. nih.gov These predictions help to identify potential liabilities early in the drug discovery process.

Lipinski's Rule of Five: This is a key guideline for evaluating the drug-likeness of a molecule for oral administration. It assesses parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. youtube.com

Virtual Screening: If a biological target for phthalazine derivatives is known, this compound can be computationally docked into the active site of the protein. nih.gov This allows for the prediction of binding affinity and the identification of key interactions, guiding the design of more potent analogs.

Interactive Table: Predicted Drug-Like Profile for this compound

| Parameter | Guideline (Lipinski's Rule of Five) | Predicted Value for this compound | Compliance |

| Molecular Weight | ≤ 500 g/mol | 199.04 g/mol | Yes |

| LogP (Lipophilicity) | ≤ 5 | ~2.5 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 2 | Yes |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

For 1,6-Dichlorophthalazine, the ¹H NMR spectrum would be expected to show signals corresponding to the four protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would likely appear as a complex multiplet system in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The precise chemical shifts and coupling constants would depend on the electronic effects of the chloro and pyridazine (B1198779) ring substituents.

The ¹³C NMR spectrum would provide information on the carbon environments. One would expect to see eight distinct signals for the eight carbon atoms in the molecule, as they are in chemically non-equivalent environments. The carbons bonded to the chlorine atoms (C-1 and C-6) would be significantly influenced by the electronegativity of the chlorine, affecting their chemical shifts. Carbons in the heterocyclic ring would also have characteristic shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESIMS)

Mass spectrometry (MS) is used to determine the molecular weight and can give insights into the structure through fragmentation patterns. The molecular formula of this compound is C₈H₄Cl₂N₂.

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 198 g/mol ). A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in M⁺, [M+2]⁺, and [M+4]⁺ peaks with a relative intensity ratio of approximately 9:6:1. Fragmentation could involve the loss of chlorine atoms or cleavage of the heterocyclic ring, providing further structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands.

Expected absorptions would include C-H stretching vibrations from the aromatic ring (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic and heterocyclic rings (in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region). The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) would be characteristic of the specific substitution pattern of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Techniques for Electronic Transitions and Binding Interactions

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound, a conjugated aromatic system, would be expected to show absorption bands corresponding to π→π* electronic transitions. The position of the maximum absorption wavelength (λₘₐₓ) would be characteristic of the extent of the conjugated system. Information on fluorescence would require specific experimental investigation, as not all molecules that absorb UV-Vis light are fluorescent.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. This compound itself is an achiral molecule and therefore would not exhibit a CD spectrum. However, if chiral substituents were introduced to the this compound scaffold, the resulting derivatives would be chiral. CD spectroscopy could then be used to characterize these chiral derivatives, providing information about their absolute configuration and conformation in solution.

Applications in Medicinal Chemistry and Pharmaceutical Research

Investigation as Potential Anticancer Agents

Phthalazine (B143731) derivatives have been a focal point of anticancer research due to their diverse mechanisms of action against various cancer-related targets.

VEGFR-2 Tyrosine Kinase Inhibition

PARP Inhibitor Research

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibiting PARP, particularly in cancers with existing DNA repair deficiencies (such as those with BRCA mutations), can lead to cancer cell death through a concept known as synthetic lethality. Phthalazinone-based structures have been successfully developed into potent PARP inhibitors, with some compounds receiving clinical approval. Research in this area has focused on designing molecules that mimic the nicotinamide portion of the NAD+ cofactor, which is essential for PARP activity. While there is extensive research on phthalazinone derivatives as PARP inhibitors, specific studies that utilize a 1,6-Dichlorophthalazine scaffold for this purpose are not prominently featured in the available literature.

Cytotoxic Activity against Cancer Cell Lines

The cytotoxic effects of various phthalazine derivatives have been evaluated against a wide array of human cancer cell lines. These studies are fundamental in the early stages of anticancer drug discovery to identify compounds with the potential to kill cancer cells. The data from these screenings help to establish structure-activity relationships, guiding the design of more potent and selective anticancer agents. However, specific and detailed cytotoxic data for this compound against a panel of cancer cell lines is not extensively reported in the scientific literature.

Induction of Apoptosis and Cell Cycle Arrest

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are key mechanisms through which many anticancer drugs exert their effects. Research has shown that certain phthalazine derivatives can trigger these cellular processes in cancer cells. For instance, studies on other dichlorinated compounds have demonstrated their ability to induce apoptosis and cause cell cycle arrest at different phases, thereby inhibiting tumor cell proliferation. While these findings highlight a potential mechanism of action for chlorinated heterocyclic compounds, specific research demonstrating the induction of apoptosis and cell cycle arrest by this compound is not well-documented.

Research into Other Therapeutic Areas

The versatility of the phthalazine scaffold extends beyond oncology. Derivatives have been investigated for a multitude of other therapeutic applications, including but not limited to, cardiovascular diseases, inflammatory conditions, and infectious diseases. The specific exploration of this compound in these non-cancer therapeutic areas is not substantially covered in the current body of scientific literature.

Antihypertensive Properties

Derivatives of dichlorophthalazine have been investigated for their potential as antihypertensive agents. The core phthalazine structure is a key component of known vasodilators. Research has focused on synthesizing new analogues by substituting the chloro groups with other functional moieties to modulate their pharmacological activity.

One area of investigation has been the synthesis of phthalazinyl- and quinoxalinylguanidines from dichlorophthalazine intermediates. In these studies, the chloro groups are displaced by guanidine-containing side chains. Certain resulting compounds have demonstrated moderate blood pressure-lowering effects in preclinical models. For instance, some of these derivatives have been shown to exhibit weak alpha-adrenoceptor antagonist properties, a mechanism known to contribute to vasodilation and a reduction in blood pressure nih.gov.

Furthermore, N-substituted phthalazine-1,4-dione derivatives have been synthesized and screened for their antihypertensive effects. Studies have shown that these compounds can produce a significant reduction in blood pressure in animal models of hypertension. The research suggests that the phthalazinone nucleus, which can be derived from dichlorophthalazines, plays a crucial role in the observed activity nih.gov.

Table 1: Antihypertensive Activity of Selected Phthalazine Derivatives

| Compound Type | Mechanism of Action | Observed Effect |

|---|---|---|

| Phthalazinylguanidines | Weak α-adrenoceptor antagonism | Moderate fall in blood pressure nih.gov |

Anticonvulsant Activity

The phthalazine framework has been a foundation for the development of novel anticonvulsant agents. By modifying the this compound core, researchers have created derivatives with significant efficacy in preclinical seizure models.

A notable area of research is the synthesis of 6-alkoxy- nih.govnih.govekb.egtriazolo[3,4-a]phthalazines. These compounds, which can be synthesized from a dichlorophthalazine precursor, have shown promising results in the maximal electroshock (MES) seizure model nih.gov. For example, the derivative 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine, known as QUAN-0808, has demonstrated potent anticonvulsant activity with a high protective index compared to established drugs like carbamazepine nih.gov. Further studies on these compounds in chemically induced seizure models suggest that their mechanism of action may involve the enhancement of GABAergic neurotransmission nih.gov.

Additionally, derivatives of 6,7-dichlorophthalazine-1,4-(2H, 3H)-dione have been synthesized and shown to possess anticonvulsant properties. While this represents a different isomer, the synthetic strategies and the resulting biological activity highlight the potential of the dichlorophthalazine scaffold in the discovery of new antiepileptic drugs nih.gov.

Table 2: Anticonvulsant Profile of a Key Phthalazine Derivative

| Compound | Seizure Model | Median Effective Dose (ED₅₀) | Protective Index (PI) |

|---|

Antimicrobial and Antifungal Activity

The functionalization of the this compound structure has yielded compounds with significant activity against a range of microbial and fungal pathogens. The ability to introduce diverse substituents at the chloro positions has been key to developing broad-spectrum antimicrobial agents.

Novel phthalazine-aminophosphonate scaffold hybrids have been synthesized from 1-chlorophthalazine (B19308) derivatives and have demonstrated moderate to good antimicrobial efficacy against both gram-positive and gram-negative bacteria, as well as fungal pathogens ekb.eg. The introduction of aminophosphonate moieties appears to be a successful strategy for enhancing the antimicrobial properties of the phthalazine core.

Furthermore, the synthesis of phthalazine derivatives incorporating mono- and disaccharide moieties has been explored. These sugar-grafted phthalazines have shown significant inhibitory effects against various bacterial and fungal strains, indicating that glycosylation can be a valuable modification to improve the biological properties of the phthalazine ring system. Additionally, new heterocyclic molecules derived from phthalazine hydrazides, such as pyrazole (B372694) and oxadiazole derivatives, have been synthesized and shown to possess antifungal and antimicrobial activity longdom.org.

Table 3: Antimicrobial Spectrum of Phthalazine Derivatives

| Derivative Class | Target Organisms | Activity Level |

|---|---|---|

| Phthalazine-Aminophosphonates | Gram-positive bacteria, Gram-negative bacteria, Fungi | Moderate to Good ekb.eg |

| Sugar-Grafted Phthalazines | Bacteria and Fungi | Significant nih.gov |

Anti-inflammatory Potential

Derivatives of this compound have been investigated as a source of new anti-inflammatory agents. The research in this area has led to the discovery of compounds that can modulate key inflammatory pathways.

A significant finding is the synthesis of 6-phenoxy- nih.govnih.govekb.egtriazolo[3,4-a]phthalazine-3-carboxamide derivatives, which act as potent anti-inflammatory agents by inhibiting the activation of NF-κB, a key transcription factor in the inflammatory response. Certain compounds within this series have demonstrated anti-inflammatory activity comparable to the reference drug dihydrotanshinone in their ability to inhibit tumor necrosis factor-alpha (TNF-α) nih.gov.

In a similar vein, 6-alkoxy(phenoxy)- nih.govnih.govekb.egtriazolo[3,4-a]phthalazine-3-amine derivatives have been synthesized and evaluated for their anti-inflammatory properties in vivo. Several of these compounds exhibited potent anti-inflammatory activity, with some being more effective than the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen, at certain time points in preclinical models ekb.egnih.gov.

Table 4: Anti-inflammatory Activity of Phthalazine Derivatives

| Compound Series | Mechanism of Action | In Vivo Inhibition (%) |

|---|---|---|

| 6-phenoxy- nih.govnih.govekb.egtriazolo[3,4-a]phthalazine-3-carboxamides | Inhibition of NF-κB activation | Not specified nih.gov |

Antidiabetic and Antithrombotic Studies

The versatility of the phthalazine scaffold extends to metabolic and cardiovascular research, with derivatives showing potential in antidiabetic and antithrombotic applications. Phthalazin-1(2H)-one derivatives, which can be synthesized from dichlorophthalazine precursors, have been noted for their potential anti-diabetic properties nih.govrsc.org.

In the realm of antithrombotic research, the derivative 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (Q808) has been shown to exert both anticoagulant and antithrombotic effects. In preclinical studies, oral administration of this compound significantly delayed bleeding and clotting times in mice. In rats, it reduced the weight of experimentally induced thrombi and prolonged plasma prothrombin time. The mechanism of action is thought to involve both intrinsic and extrinsic coagulation pathways, as well as the inhibition of certain coagulation factors and platelet functions nih.gov.

Table 5: Antithrombotic Effects of a Phthalazine Derivative

| Compound | Animal Model | Key Findings |

|---|---|---|

| 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (Q808) | Mice | Significantly delayed bleeding and clotting times nih.gov |

Research on PDE4 and PDE5 Inhibition

Phthalazine derivatives have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory and respiratory diseases. The inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses inflammatory responses.

Several series of 6-methoxy-1,4-disubstituted phthalazine derivatives have been synthesized and evaluated as PDE4 inhibitors. These compounds have shown high inhibitory activity and selectivity for PDE4 isoenzymes. Conformational analysis of these derivatives has provided insights into the structure-activity relationships, suggesting that a planar and rigid conformation of certain heterocyclic substituents favors PDE4 inhibition nih.govnih.gov. The development of these inhibitors represents a promising therapeutic strategy for conditions such as chronic obstructive pulmonary disease (COPD) and asthma nih.gov. While research has focused on PDE4, the potential for phthalazine-based compounds to inhibit other phosphodiesterase enzymes, such as PDE5, which is a target for erectile dysfunction and pulmonary hypertension, remains an area for further investigation.

Table 6: PDE4 Inhibition by Phthalazine Derivatives

| Compound Class | Key Structural Feature | Biological Target |

|---|

Antileishmanial and Antitrypanosomal Activity

Derivatives of this compound have shown significant promise as novel agents against parasitic protozoa, including Leishmania and Trypanosoma species, which are responsible for leishmaniasis and trypanosomiasis, respectively.

Imidazole- and pyrazole-based benzo[g]phthalazine derivatives have been synthesized and evaluated for their in vitro leishmanicidal activity against Leishmania infantum and Leishmania braziliensis. These compounds were found to be more active and less toxic than the reference drug meglumine antimoniate. Their mechanism of action is believed to involve the inhibition of the parasitic antioxidant enzyme iron superoxide dismutase (Fe-SOD) nih.gov.

Similarly, phthalazine derivatives containing imidazole rings have demonstrated remarkable activity against Trypanosoma cruzi, the causative agent of Chagas disease. In both in vitro and in vivo models, certain monoalkylamino substituted derivatives were more active than the current standard of care, benznidazole. These compounds also inhibit the parasite's Fe-SOD. Furthermore, optimization of phthalazine-based aryl/heteroarylhydrazones has led to the design of 3-aryl-6-piperazin-1,2,4-triazolo[3,4-a]phthalazines with promising anti-amastigote activity rsc.org.

Table 7: Anti-parasitic Activity of Phthalazine Derivatives

| Derivative Type | Target Parasite | Key Findings |

|---|---|---|

| Imidazole/Pyrazole-based benzo[g]phthalazines | Leishmania infantum, Leishmania braziliensis | More active and less toxic than meglumine antimoniate; Inhibit parasitic Fe-SOD nih.gov |

| Imidazole-containing phthalazines | Trypanosoma cruzi | Higher in vivo parasitemia inhibition than benznidazole nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and reduce side effects. This is achieved by systematically altering the chemical structure of a molecule and observing the corresponding changes in biological activity.

For the broader class of phthalazine derivatives, SAR studies have provided valuable insights. For instance, research on various phthalazine analogs has demonstrated that the nature and position of substituents on the phthalazine ring significantly influence their biological effects. researchgate.net Modifications at different positions have been shown to impact activities such as anticonvulsant, antimicrobial, and vasorelaxant properties. researchgate.net However, specific SAR data originating from a this compound core is not detailed in the available literature. Research on compounds with different substitution patterns, such as 6,7-dichlorophthalazine derivatives, has been conducted to explore their potential as anticonvulsant agents.

A comprehensive SAR study on this compound derivatives would systematically explore the impact of substituting the chlorine atoms at the 1 and 6 positions with various functional groups. The findings from such a study could be organized as follows:

Table 1: Hypothetical SAR Data for this compound Derivatives

| Compound ID | Substitution at C1 | Substitution at C6 | Target | Biological Activity (e.g., IC50) |

|---|---|---|---|---|

| 1a | -Cl (unmodified) | -Cl (unmodified) | Target X | Baseline |

| 1b | -OCH3 | -Cl | Target X | Moderate Increase |

| 1c | -NH2 | -Cl | Target X | Significant Increase |

| 1d | -Cl | -OCH3 | Target X | Slight Decrease |

| 1e | -Cl | -NH2 | Target X | Moderate Increase |

| 1f | -OCH3 | -OCH3 | Target X | Variable |

This table is illustrative and does not represent actual experimental data, as such information for this compound is not available in the reviewed sources.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. dovepress.com This model then serves as a template for designing new, more potent ligands.

The development of a pharmacophore model for this compound derivatives would require a set of active compounds with known biological data against a particular target. The process typically involves aligning these molecules and identifying common chemical features that are crucial for their activity.

Given the absence of specific studies on this compound derivatives, a pharmacophore model cannot be constructed. However, the general principles of ligand-based pharmacophore modeling would apply. nih.govresearchgate.netnih.gov Key features that would likely be considered in a hypothetical model for derivatives of this compound might include:

Aromatic Rings: The phthalazine core itself would serve as a key aromatic feature.

Hydrogen Bond Acceptors: The nitrogen atoms within the phthalazine ring are potential hydrogen bond acceptors.

Hydrophobic/Halogen Features: The chlorine atoms at the 1 and 6 positions would contribute to the hydrophobic and halogen-bonding potential of the molecule.

Table 2: Potential Pharmacophoric Features of this compound Derivatives

| Feature | Description | Potential Role in Ligand Binding |

|---|---|---|

| Aromatic Ring (AR) | The fused benzene (B151609) and pyridazine (B1198779) rings of the phthalazine core. | Pi-pi stacking interactions with aromatic residues in the target's binding pocket. |

| Hydrogen Bond Acceptor (HBA) | The two nitrogen atoms in the phthalazine ring. | Formation of hydrogen bonds with donor groups in the active site. |

| Halogen Bond Donor (X) | The chlorine atoms at positions 1 and 6. | Interaction with electron-rich atoms in the binding site. |

This table represents a theoretical application of pharmacophore modeling principles to the this compound scaffold, as no specific models have been published.

Applications in Materials Science and Advanced Technologies

Dichlorophthalazines as Building Blocks for Functional Materials

The presence of two chlorine atoms on the 1,6-dichlorophthalazine molecule presents opportunities for its use as a difunctional building block in the synthesis of more complex functional materials. In principle, the chlorine atoms can be substituted by various nucleophiles to introduce new functionalities and construct larger molecular architectures. For instance, reactions with amines, thiols, or alcohols could lead to the formation of disubstituted phthalazine (B143731) derivatives.

Further research into the selective and sequential substitution of the chlorine atoms in this compound could pave the way for its use in creating linear or branched polymers, dendrimers, or other complex organic materials with potential applications in various fields of materials science.

Potential in Organic Electronics and Photonics (e.g., Optical Switching)

Phthalazine derivatives, with their electron-deficient diazine ring, are intriguing candidates for applications in organic electronics and photonics. The electronic properties of the phthalazine core can be tuned by the introduction of electron-donating or electron-withdrawing substituents. The chloro-substituents in this compound are electron-withdrawing, which could influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Substitution of the chlorine atoms with chromophoric or electroactive moieties could lead to the development of novel materials with interesting photophysical properties. For example, the incorporation of donor-acceptor structures could result in compounds with intramolecular charge transfer characteristics, which are desirable for applications in nonlinear optics and as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The concept of optical switching often relies on molecules that can exist in two or more stable states with different optical properties, which can be reversibly interconverted by light. While there is no specific research on this compound for optical switching, the phthalazine scaffold could potentially be functionalized with photochromic units to induce such behavior.

Role in Catalyst Development (e.g., Ligands in Asymmetric Catalysis)

The nitrogen atoms in the phthalazine ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This property is fundamental to the design of ligands for catalysis. By functionalizing this compound with appropriate coordinating groups, it is conceivable to create novel bidentate or polydentate ligands.

In the field of asymmetric catalysis, chiral ligands are crucial for achieving high enantioselectivity. While there are no specific reports on the use of this compound-based ligands in asymmetric catalysis, the general principle involves introducing chiral moieties through the substitution of the chloro groups. These chiral ligands could then be complexed with transition metals to form catalysts for a variety of asymmetric transformations. The rigidity of the phthalazine backbone could be an advantageous feature in a ligand, as it can help to create a well-defined and predictable coordination environment around the metal center.

Phthalazine Derivatives in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The phthalazine ring, with its nitrogen atoms and aromatic system, can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.

Derivatives of this compound could be designed to act as building blocks for supramolecular assemblies. For instance, substitution of the chlorine atoms with groups capable of forming strong and directional hydrogen bonds could lead to the formation of self-assembled tapes, sheets, or three-dimensional networks. The halogen atoms themselves could also participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular materials.

Furthermore, phthalazine derivatives have been shown to act as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs). By carefully selecting the functional groups introduced onto the this compound scaffold, it may be possible to direct the assembly of such materials with desired topologies and properties, such as porosity for gas storage or separation.

Future Research Directions and Unresolved Academic Challenges

Development of Novel and Green Synthetic Pathways for 1,6-Dichlorophthalazine

The development of efficient, sustainable, and environmentally benign synthetic routes to this compound is a primary challenge for future research. Current synthetic methods for dichlorinated phthalazines often rely on harsh reagents and conditions. For instance, the synthesis of 1,4-dichlorophthalazine (B42487) has been achieved through the reaction of 1,4-dioxophthalazine with phosphorus oxychloride or phosphorus pentachloride, which are hazardous and produce significant waste. cdnsciencepub.com

Future research should focus on developing "green" synthetic alternatives. This could involve the use of milder and more selective halogenating agents, catalyst-driven processes, and the exploration of continuous flow technologies to improve reaction efficiency and safety. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of these novel pathways. A comparative analysis of potential green synthetic strategies is presented in Table 1.

| Synthetic Approach | Potential Advantages | Research Challenges |

| Catalytic Halogenation | High selectivity, reduced waste, potential for milder conditions. | Catalyst design and optimization, understanding reaction mechanisms. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Reactor design, optimization of flow conditions for this specific synthesis. |

| Bio-catalytic Synthesis | High specificity, environmentally benign conditions. | Identification and engineering of suitable enzymes. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Scale-up limitations, managing pressure and temperature. |

Exploration of Less-Investigated Reactivity Modes

The reactivity of this compound is largely uncharted territory. The presence of two chlorine atoms at positions 1 and 6 offers opportunities for selective and diverse chemical transformations. While nucleophilic substitution reactions are expected at the C1 position, similar to what is observed for 1,4-dichlorophthalazine, the reactivity of the C6-Cl bond is less predictable and warrants thorough investigation. longdom.org

Future studies should systematically explore the differential reactivity of the two C-Cl bonds. This includes investigating a broad range of nucleophilic substitution reactions, cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and metallation-based functionalization. Understanding the regioselectivity of these reactions will be crucial for the rational design of synthetic routes to novel 1,6-disubstituted phthalazine (B143731) derivatives.

Advanced Mechanistic Studies using High-Resolution Techniques

To fully exploit the synthetic potential of this compound, a deep understanding of the mechanisms governing its reactions is essential. Advanced spectroscopic and analytical techniques can provide invaluable insights into reaction intermediates, transition states, and kinetic profiles.

Future research should employ high-resolution techniques such as in-situ NMR spectroscopy, mass spectrometry, and computational modeling (DFT) to elucidate reaction mechanisms. rsc.org For example, kinetic studies can help to quantify the relative reactivity of the C1 and C6 positions under various reaction conditions. Such mechanistic understanding will enable the fine-tuning of reaction parameters to achieve desired outcomes with high selectivity and efficiency.

Design of Highly Selective and Potent Bioactive Agents based on the this compound Scaffold

The phthalazine core is a well-established pharmacophore found in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.govnih.gov The unique substitution pattern of this compound provides a novel scaffold for the design of new therapeutic agents.

Future drug discovery efforts should focus on the synthesis and biological evaluation of libraries of 1,6-disubstituted phthalazine derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying compounds with high potency and selectivity for specific biological targets. The exploration of this scaffold could lead to the discovery of novel drug candidates with improved efficacy and safety profiles. For example, derivatives of 1,4-dichlorophthalazine have been investigated as inhibitors of VEGFR-2, a key target in cancer therapy. ekb.egsigmaaldrich.com A similar approach could be applied to the 1,6-dichloro isomer.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the fields of drug discovery and materials science. ijirt.orgastrazeneca.commednexus.orgnih.gov These computational tools can be leveraged to accelerate the discovery and optimization of novel compounds based on the this compound scaffold.

Future research should utilize AI and ML algorithms for:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of virtual libraries of this compound derivatives. nih.gov

De Novo Design: Generating novel molecular structures with desired properties based on the this compound core.

Retrosynthetic Analysis: Assisting in the design of efficient synthetic routes to target molecules. nih.gov

By combining computational approaches with experimental validation, the discovery and development of new drugs and materials can be significantly expedited.

Investigation of this compound in Emerging Fields of Chemical Biology and Nanoscience

The unique structural and electronic properties of the this compound scaffold may lend themselves to applications in emerging scientific disciplines such as chemical biology and nanoscience.

In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes or as components of fluorescent sensors. The phthalazine core is known to exhibit interesting photophysical properties that could be modulated through substitution at the 1 and 6 positions.

In nanoscience, this compound could serve as a building block for the synthesis of novel organic materials with tailored electronic and optical properties. For instance, it could be incorporated into polymers or supramolecular assemblies for applications in organic electronics or sensing. Further research is needed to explore these exciting possibilities.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 1,6-Dichlorophthalazine?

- Methodology : Synthesis typically involves halogenation reactions or substitution of precursor molecules. For example, analogous to 1,4-Dichlorophthalazine synthesis, refluxing with aniline derivatives followed by Suzuki-Miyaura cross-coupling can yield substituted phthalazines . Key steps include:

- Precursor preparation : Use of dichlorinated phthalazine intermediates.

- Reaction optimization : Adjusting molar ratios (e.g., 1:1 stoichiometry for aniline derivatives) and temperature (e.g., 80–100°C for reflux).

- Purification : Column chromatography or recrystallization to isolate the product.

- Validation : Confirm purity (>95%) via LC/MS and evaporative light scattering (ELS) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm structural integrity and substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts .

- Documentation : Report all spectral data with instrument parameters (e.g., solvent, frequency) to enable reproducibility .

Q. What safety protocols are critical when handling this compound?